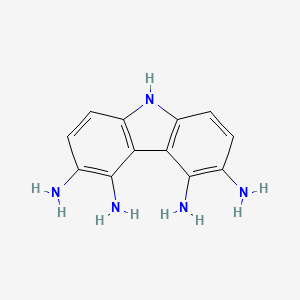
9H-Carbazole-3,4,5,6-tetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-3,4,5,6-tetramine is an aromatic heterocyclic compound with the molecular formula C12H13N5. It consists of a carbazole core with four amine groups attached at the 3, 4, 5, and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,4,5,6-tetramine typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole, followed by electrophilic trapping to introduce the amine groups at the desired positions . This process often employs reagents such as n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar regioselective functionalization techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 9H-Carbazole-3,4,5,6-tetramine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine groups and the aromatic nature of the carbazole core .
Common Reagents and Conditions:
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the carbazole core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
9H-Carbazole-3,4,5,6-tetramine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-3,4,5,6-tetramine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound of 9H-Carbazole-3,4,5,6-tetramine, lacking the amine groups.
9H-Carbazole-2,3,6,7-tetramine: A similar compound with amine groups at different positions.
9H-Fluorene: Another aromatic heterocyclic compound with similar electronic properties.
Dibenzothiophene: A sulfur-containing analog with comparable structural features.
Uniqueness: this compound is unique due to the specific positioning of its amine groups, which confer distinct chemical reactivity and biological activity compared to other carbazole derivatives . This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
866359-94-6 |
|---|---|
Fórmula molecular |
C12H13N5 |
Peso molecular |
227.27 g/mol |
Nombre IUPAC |
9H-carbazole-3,4,5,6-tetramine |
InChI |
InChI=1S/C12H13N5/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4,17H,13-16H2 |
Clave InChI |
NMMBTMCESFXYCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(N2)C=CC(=C3N)N)C(=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
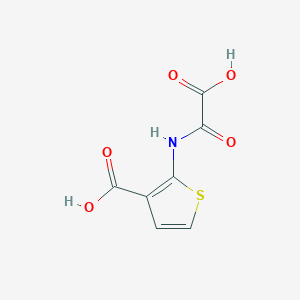
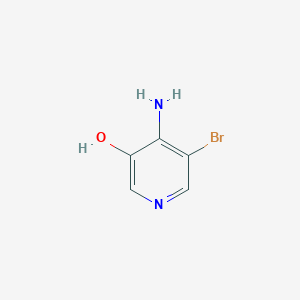

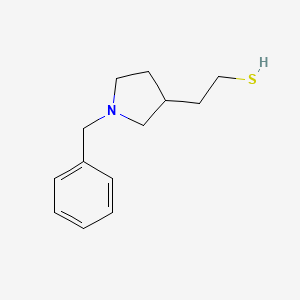
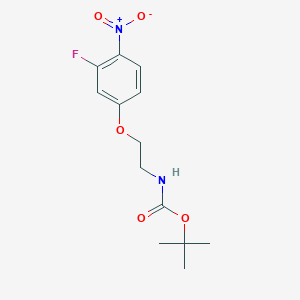
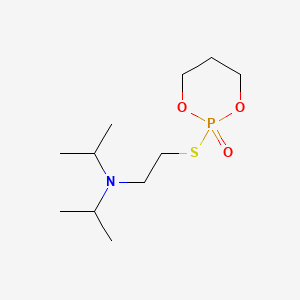
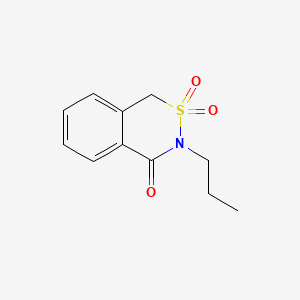

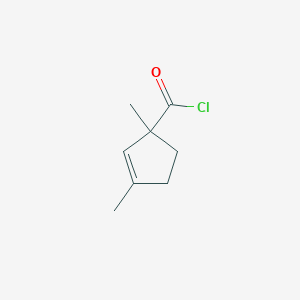
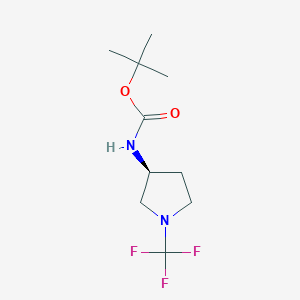
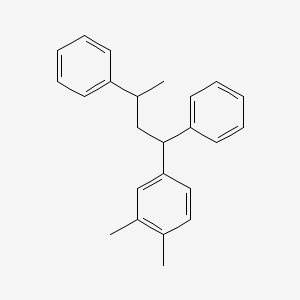
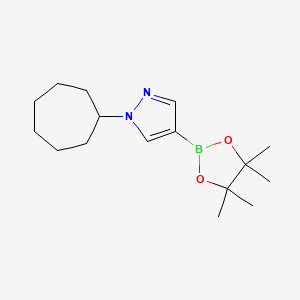
![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
